molecular formula C22H49NO7S B14166869 Triethanolamine hexadecyl sulfate CAS No. 4492-79-9

Triethanolamine hexadecyl sulfate

Cat. No.: B14166869
CAS No.: 4492-79-9
M. Wt: 471.7 g/mol
InChI Key: UUVOKWOMCSTLLR-UHFFFAOYSA-N
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Description

Triethanolamine hexadecyl sulfate is a chemical compound offered for research and development purposes. As an anionic surfactant, it is characterized by a hydrophilic sulfate group and a long-chain lipophilic hexadecyl (C16) group, which confers distinct surface-active properties. Its potential research applications are derived from its function as a surfactant and may include use as a model compound in colloidal and interface science studies, an emulsifying agent in the formation of macroemulsions or nano-dispersions, and a dispersing aid in material science. The triethanolamine salt form often offers favorable solubility in aqueous and hydroalcoholic systems compared to other counterions. Researchers might investigate its self-assembly behavior, critical micelle concentration (CMC), and its efficacy in stabilizing heterogeneous mixtures. The specific physicochemical data, such as its exact molecular weight, melting point, and validated solubility profile for this compound, should be confirmed by the researcher prior to use. Handling should adhere to standard laboratory safety protocols. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

4492-79-9

Molecular Formula

C22H49NO7S

Molecular Weight

471.7 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;hexadecyl hydrogen sulfate

InChI

InChI=1S/C16H34O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;8-4-1-7(2-5-9)3-6-10/h2-16H2,1H3,(H,17,18,19);8-10H,1-6H2

InChI Key

UUVOKWOMCSTLLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO

Related CAS

65122-31-8
4492-79-9
65186-09-6

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways

Direct Synthesis Approaches for Triethanolamine (B1662121) Hexadecyl Sulfate (B86663)

The direct synthesis of triethanolamine hexadecyl sulfate is primarily achieved through a two-step process involving the formation of the hexadecyl sulfate moiety followed by neutralization.

The initial and crucial step in the synthesis is the formation of the hexadecyl sulfate group. This is typically accomplished through the esterification of a long-chain alcohol, in this case, hexadecyl alcohol. Common sulfating agents for this reaction include sulfuric acid, oleum, and sulfur trioxide. chemithon.com The reaction with sulfuric acid is an equilibrium process where water is formed, which can dilute the acid and halt the reaction if not managed. chemithon.com To drive the reaction to completion, methods like azeotropic distillation are sometimes employed to remove the water as it is formed. chemithon.com

The general mechanism for the sulfation of an alcohol involves the formation of a carbon-oxygen-sulfur bond. chemithon.com The reaction of gaseous sulfur trioxide with the alcohol is rapid and stoichiometric. chemithon.com The choice of sulfating agent and reaction conditions significantly impacts the quality and yield of the resulting alkyl sulfate.

A study on the esterification of alcohols with sulfuric acid noted that the forward reaction rate constant can be slow in high concentrations of sulfuric acid. copernicus.org The process of Fisher esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, provides a general framework for understanding these types of condensation reactions. scienceready.com.aumasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

Table 1: Comparison of Sulfating Agents for Hexadecyl Alcohol

Sulfating Agent Reaction Characteristics Key Considerations
Sulfuric Acid Equilibrium reaction, produces water. chemithon.com Reaction may not go to completion unless water is removed. chemithon.com
Oleum A solution of sulfur trioxide in sulfuric acid. Highly reactive and requires careful handling.
Sulfur Trioxide Rapid and stoichiometric reaction with alcohols. chemithon.com Often used in industrial-scale production for efficiency. chemithon.com
Chlorosulfuric Acid Can be used in batch or continuous processes. chemithon.com Generates hydrogen chloride as a byproduct.
Sulfamic Acid Reacts with alcohols at elevated temperatures to form ammonium (B1175870) salts directly. chemithon.com Eliminates the need for a separate neutralization step. chemithon.com

Following the formation of hexadecyl sulfuric acid, the next step is its neutralization with triethanolamine. This acid-base reaction results in the formation of the this compound salt. Triethanolamine is a tertiary amine and a triol, making it an effective neutralizing agent. wikipedia.org The neutralization reaction is typically carried out in a controlled manner to manage the heat of reaction and ensure a high-quality final product. google.com

Various neutralizing agents can be employed in detergent synthesis, with lower alkanolamines like triethanolamine being a common choice. google.com The neutralization process can be influenced by factors such as temperature and the concentration of the reactants. google.com For instance, in the production of detergent salts, the neutralization temperature is often maintained between 40 and 70°C. google.com

It's important to distinguish this neutralization from an esterification reaction. While both involve an acid, neutralization is the reaction between an acid and a base to form a salt and water, whereas esterification is a condensation reaction between a carboxylic acid and an alcohol to form an ester and water. quora.com In this context, the reaction between hexadecyl sulfuric acid (an acid) and triethanolamine (a base) is a classic neutralization.

Sustainable and Green Chemistry Strategies in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly chemical processes. This includes the synthesis of surfactants like this compound.

Triethanolamine itself has been explored as a cost-effective and efficient catalyst in various organic reactions. rsc.orgorganic-chemistry.org It has been successfully used as a catalyst for the synthesis of pyrazolo[1,2-a]pyridazine-5,8-diones in water under ultrasound irradiation, highlighting its potential in green chemistry. rsc.org Furthermore, triethanolamine has been shown to function as a reusable base, ligand, and reaction medium for phosphane-free palladium-catalyzed Heck reactions, offering a more environmentally benign alternative to traditional methods. organic-chemistry.org Research has also demonstrated its use as a catalyst in the preparation of 2-amino-4H-chromene derivatives under solvent-free conditions. researchgate.net

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. The synthesis of surfactants in aqueous media is a promising approach. acs.org Micellar phase-transfer catalysis, for example, utilizes aqueous surfactant solutions to facilitate reactions between water-insoluble and water-soluble reactants, avoiding the need for organic solvents. acs.org

The development of aqueous two-phase systems (ATPS) using mixtures of cationic and anionic surfactants also presents a green method for extraction and separation processes. mdpi.com These systems can spontaneously separate into two immiscible aqueous phases, offering an environmentally friendly alternative to traditional solvent extraction. mdpi.com

Investigation of Reaction Kinetics and Thermodynamics in Synthesis Processes

Understanding the kinetics and thermodynamics of the synthesis of this compound is essential for process optimization and control.

The sulfation of alcohols is an exothermic process. researchgate.net The rate of reaction is influenced by several factors, including temperature, reactant concentrations, and the presence of a catalyst. Kinetic studies on the esterification of sulfuric acid with alcohols have shown that the reaction rates can be significantly different in the aerosol bulk phase compared to solution chemistry. copernicus.org For instance, the forward and backward reaction rate constants for the esterification of 1-heptanol (B7768884) with sulfuric acid in the particle phase were found to be orders of magnitude higher than in solution. copernicus.org

The thermodynamics of the neutralization step are also important. Neutralization reactions are generally exothermic. The heat of neutralization needs to be effectively managed to prevent side reactions and ensure product quality. google.com

Table 2: Key Parameters in this compound Synthesis

Parameter Influence on Synthesis Typical Conditions/Observations
Temperature Affects reaction rate and potential for side reactions. chemithon.comits.ac.id Sulfation: 110–160°C (with sulfamic acid). chemithon.com Neutralization: 40–70°C. google.com
Reactant Molar Ratio Crucial for achieving high product quality and minimizing unreacted materials. chemithon.com A slight molar excess of the sulfating agent is often used. chemithon.com
Catalyst Can significantly increase reaction rates and enable more sustainable pathways. rsc.orgorganic-chemistry.org Triethanolamine itself can act as a green catalyst in some reactions. rsc.orgorganic-chemistry.org
Solvent Influences reaction environment and environmental impact. Aqueous or solvent-free systems are preferred for green synthesis. researchgate.netacs.org

Interfacial Chemistry and Supramolecular Aggregation Phenomena

Adsorption Behavior of Triethanolamine (B1662121) Hexadecyl Sulfate (B86663) at Interfaces

The amphiphilic nature of triethanolamine hexadecyl sulfate, possessing both a hydrophilic head group and a long hydrophobic tail, dictates its tendency to adsorb at interfaces. This behavior is fundamental to its function as a surfactant.

The adsorption of this compound at liquid-liquid interfaces, such as an oil-water interface, is a spontaneous process driven by the reduction of the system's free energy. The hydrophobic hexadecyl chain seeks to minimize its contact with the aqueous phase, while the hydrophilic triethanolamine sulfate head group prefers to remain in the water phase. This dual affinity leads to the alignment of surfactant molecules at the interface, with their hydrophobic tails penetrating the oil phase and their hydrophilic heads oriented towards the water phase. This arrangement disrupts the cohesive forces between the molecules of the bulk liquids, leading to a reduction in interfacial tension. nih.govresearchgate.net

The effectiveness of adsorption is influenced by the nature of the oil phase. The polarity of the oil can affect the interactions between the surfactant and the oil molecules at the interface. nih.govresearchgate.net For instance, in the presence of polar oils, there can be competition between the surfactant molecules and the polar oil molecules for space at the interface, which may influence the number of adsorbed surfactant molecules. nih.gov

The adsorption of this compound at an interface leads to a significant decrease in interfacial tension (IFT). researchgate.netresearchgate.net The extent of this reduction is dependent on the concentration of the surfactant in the bulk phase. As the concentration increases, more surfactant molecules adsorb to the interface, causing a progressive decrease in IFT until the interface becomes saturated. nih.gov Beyond this point, the IFT remains relatively constant.

Studies on related anionic surfactants like sodium dodecyl sulfate (SDS) have shown that the reduction in IFT is a key factor in processes like enhanced oil recovery, where the mobilization of trapped oil is facilitated by lowering the capillary forces. researchgate.net The dynamics of IFT reduction are also crucial, with the rate of reduction being influenced by the diffusion of surfactant molecules from the bulk to the interface and their subsequent arrangement.

The following table illustrates the effect of a synthesized triethanolamine derivative of SDS on surface tension, demonstrating the principle of interfacial tension reduction.

Surfactant Concentration (ppm)Surface Tension of SDS (dynes/cm)Surface Tension of Triethanolamine Derivative of SDS (dynes/cm)
50041.230.5
100038.528.1
150036.826.9
200035.126.2

This data is based on a study of a synthesized triethanolamine derivative of sodium dodecyl sulfate and is presented to illustrate the concept of surface tension reduction. researchgate.net

In non-biological systems, this compound can adsorb onto solid surfaces from a liquid phase. The mechanism and extent of this adsorption depend on the nature of the solid surface (e.g., its charge and hydrophobicity) and the properties of the liquid phase. For instance, on a hydrophobic surface, the hexadecyl chains of the surfactant molecules would preferentially adsorb onto the surface, leaving the hydrophilic head groups exposed to the aqueous phase. This can alter the wettability of the solid surface.

In applications such as the preparation of supported ionic liquids, triethanolamine-based compounds have been adsorbed onto silica (B1680970) particles. researchgate.net This process leverages the interaction between the hydroxyl groups of triethanolamine and the surface of the silica. researchgate.net The resulting material exhibits modified surface properties useful for applications like gas adsorption. researchgate.net

Micellization and Self-Assembly of this compound

Above a certain concentration in a solution, known as the critical micelle concentration (CMC), individual surfactant molecules begin to self-assemble into organized aggregates called micelles.

The critical micelle concentration (CMC) is a fundamental property of a surfactant. It can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the onset of micellization. Advanced methodologies for determining the CMC include:

Tensiometry: This method, including the Wilhelmy plate and pendant drop techniques, measures the surface tension of the solution as a function of surfactant concentration. nih.gov The CMC is identified as the concentration at which the surface tension ceases to decrease significantly with increasing surfactant concentration.

Conductivity Measurement: For ionic surfactants like this compound, the conductivity of the solution changes with surfactant concentration. The CMC is indicated by a change in the slope of the conductivity versus concentration plot. researchgate.net

Spectroscopic Techniques: UV-Vis spectroscopy can be employed, often with the use of a probe molecule whose spectral properties are sensitive to the microenvironment. researchgate.net A change in the spectrum indicates the formation of micelles.

Research on homologous dendritic amphiphiles in aqueous triethanolamine solutions has demonstrated the use of the pendent-drop method to determine CMC values. nih.gov For example, the CMC for certain long-chain dendritic amphiphiles was found to be in the micromolar range, highlighting the influence of molecular structure on self-assembly. nih.gov

In aqueous solutions, this compound molecules self-assemble into micelles where the hydrophobic hexadecyl tails form a core, shielded from the water, and the hydrophilic triethanolamine sulfate head groups form the outer corona, interacting with the surrounding water. The morphology of these aggregates is typically spherical, but can be influenced by factors such as surfactant concentration, temperature, pH, and the presence of electrolytes or other molecules.

Techniques used to characterize the morphology and structure of these supramolecular aggregates include:

Light Scattering Techniques: Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are powerful methods for determining the size, shape, and aggregation number of micelles.

Microscopy Techniques: Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) can provide direct visual evidence of the shape and size of the aggregates, although sample preparation can sometimes influence the observed structures. beilstein-journals.org

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These techniques provide detailed information about the internal structure, shape, and size distribution of micelles in solution.

Molecular dynamics simulations also offer insights into the aggregation structure of surfactants at various interfaces, revealing how the nature of the substrate can drastically change the aggregate morphology. shareok.org

Influence of Electrolytes and Co-solutes on Aggregation Behavior

The aggregation of this compound into micelles in aqueous solutions is significantly influenced by the presence of electrolytes and co-solutes. These additives can alter the solvent properties and ionic interactions, thereby affecting the critical micelle concentration (CMC) and the morphology of the aggregates.

The addition of electrolytes, such as inorganic salts, to a solution of an ionic surfactant like this compound typically leads to a decrease in its CMC. This effect is primarily due to the screening of the electrostatic repulsion between the charged headgroups of the surfactant molecules in the micelle. The counterions from the electrolyte reduce the electrostatic barrier to micellization, allowing aggregates to form at lower surfactant concentrations. The effectiveness of the electrolyte in reducing the CMC generally increases with the valency of the counterion. While specific data for this compound is not extensively documented in publicly available literature, the behavior of similar anionic surfactants like Sodium Dodecyl Sulfate (SDS) provides a well-established precedent for this phenomenon.

Co-solutes, particularly organic molecules, can have a more complex influence on the aggregation behavior. The effect of a co-solute depends on its polarity and its interaction with the surfactant and the solvent. For instance, short-chain alcohols can increase the CMC by improving the solubility of the individual surfactant molecules (monomers) in the bulk solution. Conversely, the presence of triethanolamine itself as a co-solute with other cationic surfactants has been observed to decrease the CMC, suggesting that it can promote micellization. tandfonline.com The bulky and hydrophilic nature of the triethanolamine counterion in this compound likely plays a role in its aggregation behavior, potentially leading to a different response to co-solutes compared to surfactants with smaller, inorganic counterions.

Illustrative Data on the Effect of Electrolytes on Anionic Surfactant CMC:

Surfactant (Similar to THS)Electrolyte (NaCl) Concentration (mM)Approximate CMC (mM)
Sodium Dodecyl Sulfate08.2
Sodium Dodecyl Sulfate105.5
Sodium Dodecyl Sulfate502.6
Sodium Dodecyl Sulfate1001.5

This table provides illustrative data for Sodium Dodecyl Sulfate to demonstrate the general trend of electrolyte influence on the CMC of anionic surfactants. Specific values for this compound may vary.

Role in Emulsion and Dispersion Stability Mechanisms

This compound is an effective emulsifying agent, particularly for the stabilization of oil-in-water (O/W) emulsions. Its ability to stabilize these systems is a result of its influence on the interfacial properties between the oil and water phases.

Formation and Stabilization of Interfacial Films by this compound

Upon adsorption at the oil-water interface, molecules of this compound orient themselves with their hydrophobic hexadecyl tails penetrating the oil phase and their hydrophilic sulfate-triethanolamine headgroups remaining in the aqueous phase. This arrangement leads to the formation of a protective interfacial film.

This film contributes to emulsion stability through several mechanisms:

Reduction of Interfacial Tension: The presence of the surfactant at the interface lowers the interfacial tension between the oil and water, which reduces the energy required to create the large interfacial area of an emulsion. This facilitates the formation of smaller droplets during the emulsification process.

Electrostatic Repulsion: The sulfate headgroups impart a negative charge to the surface of the oil droplets. The presence of the bulky triethanolamine counterion will influence the structure of the electrical double layer. The resulting electrostatic repulsion between the droplets prevents them from approaching each other closely and coalescing.

Steric Hindrance: The triethanolamine counterion, being larger than a simple sodium or potassium ion, can provide a degree of steric hindrance that further contributes to the stability of the interfacial film and prevents droplet coalescence. The hydroxyl groups on the triethanolamine may also participate in hydrogen bonding with water molecules, creating a more structured and robust interfacial layer.

Mechanisms of Enhanced Stability in Oil-in-Water Systems

The stability of oil-in-water emulsions stabilized by this compound is enhanced by a combination of the factors mentioned above. The formation of a resilient and charged interfacial film is the primary mechanism. The long hexadecyl chain provides strong anchoring in the oil phase, while the charged headgroup ensures strong repulsion in the aqueous phase.

In cosmetic and pharmaceutical formulations, the in-situ formation of the emulsifier by neutralizing a fatty acid like stearic acid with triethanolamine is a common practice. researchgate.net This results in the formation of triethanolamine stearate, which then acts as the primary emulsifier. researchgate.net This method allows for the creation of stable and fine-textured emulsions. researchgate.net While this compound is a pre-formed surfactant, the principles of stabilization through interfacial film formation remain the same.

Synergistic Interactions with Co-surfactants and Polymers in Emulsification

The performance of this compound as an emulsifier can be significantly enhanced through synergistic interactions with co-surfactants and polymers.

With Co-surfactants: When used in combination with other surfactants, such as non-ionic or amphoteric surfactants, this compound can lead to the formation of mixed micelles and more densely packed interfacial films. This can result in a more significant reduction in interfacial tension and improved emulsion stability compared to the use of a single surfactant. The different molecular geometries and charge characteristics of the co-surfactants can allow for more efficient packing at the oil-water interface, reducing the average area per molecule and creating a more robust barrier to coalescence.

With Polymers: The addition of water-soluble polymers, such as natural gums (e.g., xanthan gum) or synthetic polymers (e.g., carbomers), can greatly enhance the long-term stability of emulsions stabilized by this compound. These polymers increase the viscosity of the continuous aqueous phase, which slows down the movement of the oil droplets and inhibits creaming or sedimentation. Furthermore, some polymers can adsorb onto the surface of the surfactant-coated droplets, providing an additional steric stabilization layer. This polymer-surfactant interaction can create a strong, viscoelastic network in the continuous phase that effectively traps the oil droplets and prevents their destabilization over time.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. For a surfactant like triethanolamine (B1662121) hexadecyl sulfate (B86663), both high-performance liquid chromatography and gas chromatography serve distinct but complementary roles.

High-performance liquid chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds, making it ideal for surfactants. It is widely used to assess the purity of triethanolamine hexadecyl sulfate and to analyze its composition, particularly regarding the distribution of alkyl chain lengths in the raw materials or final product.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for surfactant analysis. thermofisher.com In this method, a non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. shu.ac.uksielc.com Since this compound is an anionic surfactant, its analysis often requires specialized detection methods as it may lack a strong UV chromophore. thermofisher.com Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Refractive Index (RI) detection are frequently employed for this purpose. thermofisher.comresearchgate.net These universal detectors are compatible with the gradient elution methods often required to separate complex surfactant mixtures. thermofisher.com For trace analysis or when structural confirmation of separated peaks is needed, mass spectrometry (MS) can be coupled with HPLC. thermofisher.com

The purity of this compound can be determined by quantifying the main compound peak relative to any impurities, such as unreacted hexadecanol, triethanolamine, or sulfates with different alkyl chain lengths.

ParameterTypical ConditionPurpose/Comment
Column Reversed-Phase C8 or C18, 4.6 x 250 mm, 5 µmSeparates based on hydrophobicity. C18 provides stronger retention for the long hexadecyl chain. shu.ac.uksielc.com
Mobile Phase Gradient of Acetonitrile and Water (or Methanol/Water) with a buffer (e.g., ammonium (B1175870) acetate)Gradient elution is often necessary to separate compounds with varying alkyl chain lengths or polarities. researchgate.net
Detection ELSD, CAD, RI, or MSUniversal detectors are needed as the compound lacks a strong UV chromophore. MS provides mass information for identification. thermofisher.comresearchgate.net
Flow Rate 0.5 - 1.5 mL/minStandard flow rate for analytical scale columns.
Injection Volume 5 - 20 µLDependent on sample concentration and detector sensitivity.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.org this compound itself is a salt and is non-volatile, making it unsuitable for direct GC analysis. However, GC is highly valuable for identifying and quantifying volatile byproducts or impurities that may be present from the synthesis process. Such impurities could include residual solvents or unreacted starting materials like low-molecular-weight alcohols.

For the analysis of the non-volatile hexadecyl sulfate component via GC, a chemical modification step known as derivatization is required. sigmaaldrich.comresearchgate.net Derivatization converts polar, non-volatile compounds into more volatile and thermally stable derivatives suitable for GC analysis. researchgate.netjfda-online.com Functional groups with active hydrogens, such as alcohols and acids, are common targets for derivatization. researchgate.net For an alkyl sulfate, this could involve cleavage of the sulfate group followed by derivatization of the resulting alcohol. More commonly, derivatization techniques like silylation or alkylation are used to modify polar functional groups to increase their volatility. jfda-online.com For instance, silylation reagents can react with the hydroxyl groups of any unreacted triethanolamine. While less direct for the intact compound, GC with derivatization can be a powerful tool in detailed structural investigations or in specific quantitative methods for related substances. nih.gov

Derivatization TypeReagent ExampleTarget Functional GroupPurpose
Silylation BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)-OH, -NH, -SHReplaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility and thermal stability. sigmaaldrich.com
Alkylation Alkyl Halides (e.g., Benzyl Bromide)Carboxylic Acids, PhenolsConverts acidic compounds into esters or ethers, which are more volatile. researchgate.netgcms.cz
Acylation Trifluoroacetic Anhydride (TFAA)-OH, -NH, -SHIntroduces an acyl group, creating volatile esters and amides that are often suitable for electron capture detection. researchgate.net

Ion-pair chromatography (IPC) is a variation of reversed-phase HPLC that enables the separation of ionic and highly polar compounds on a standard reversed-phase column. technologynetworks.commasontechnology.ie This technique is particularly well-suited for the analysis of this compound.

The principle involves adding an ion-pairing agent to the mobile phase. technologynetworks.com This agent is typically a large organic molecule with a charge opposite to that of the analyte. For the anionic hexadecyl sulfate, a cationic ion-pairing agent, such as a tetraalkylammonium salt (e.g., tetrabutylammonium phosphate), is used. chromatographyonline.com The ion-pairing agent forms a neutral, charge-balanced ion pair with the analyte in the mobile phase. researchgate.net This newly formed complex is more hydrophobic than the original analyte ion, allowing it to be retained and separated on a non-polar C8 or C18 stationary phase. technologynetworks.com

The degree of retention can be controlled by several factors, including the type and concentration of the ion-pairing agent, the organic modifier content in the mobile phase, and the pH. shimadzu.com Longer alkyl chains on the ion-pairing agent generally lead to increased retention of the analyte. shimadzu.com IPC is a powerful tool for improving the peak shape and retention of ionic surfactants that would otherwise elute quickly with poor resolution in standard reversed-phase chromatography. masontechnology.ie

Agent TypeExampleAnalyte Type
Cationic (for Anionic Analytes) Tetrabutylammonium phosphate/bromide (TBAP/TBAB)Alkyl Sulfates, Sulfonates, Carboxylates
Anionic (for Cationic Analytes) Sodium Dodecyl Sulfate (SDS), Heptanesulfonic acidAmines, Quaternary Ammonium Compounds

Spectroscopic Methods for Molecular and Supramolecular Structure Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain structural information. For this compound, infrared and nuclear magnetic resonance spectroscopy are indispensable for confirming the molecular structure and studying intermolecular interactions.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.netupi.edu When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds (e.g., stretching, bending). upi.edu The resulting spectrum is a unique "fingerprint" of the molecule.

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for both the triethanolamine cation and the hexadecyl sulfate anion. Key expected absorptions include:

O-H Stretching: A broad band in the 3650-3250 cm⁻¹ region, characteristic of the hydroxyl groups on the triethanolamine moiety. upi.edupressbooks.pub The broadness indicates hydrogen bonding.

C-H Stretching: Sharp peaks between 3000 and 2850 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the long hexadecyl alkyl chain. libretexts.org

N-H Stretching (if protonated amine): While triethanolamine is a tertiary amine, if it becomes protonated, a broad N-H stretch could appear. However, in the salt form, this is less likely.

S=O Stretching (Sulfate): The sulfate group (OSO₃⁻) is a very strong absorber. It typically shows two prominent, strong bands: an asymmetric stretch around 1210-1260 cm⁻¹ and a symmetric stretch around 1040-1080 cm⁻¹.

C-O Stretching: A strong band in the 1150-1050 cm⁻¹ region, corresponding to the C-O bonds in both the alcohol part of the triethanolamine and the C-O-S linkage of the sulfate ester. libretexts.org

C-N Stretching: Found in the 1250-1020 cm⁻¹ region, indicative of the tertiary amine in triethanolamine.

FT-IR is also sensitive to intermolecular interactions. Changes in the position and shape of the O-H and S=O bands can provide evidence of coordination or strong ionic interactions between the triethanolamine cation and the hexadecyl sulfate anion.

Wavenumber (cm⁻¹)Functional GroupVibration Type
3650 - 3250 (Broad)O-H (Alcohol)Stretching
3000 - 2850 (Strong, Sharp)C-H (Alkyl)Stretching
1260 - 1210 (Strong)S=O (Sulfate)Asymmetric Stretching
1150 - 1050 (Strong)C-O (Alcohol, Ester)Stretching
1080 - 1040 (Strong)S=O (Sulfate)Symmetric Stretching

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the definitive elucidation of molecular structure in solution. hyphadiscovery.com It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon).

¹H NMR: A proton NMR spectrum provides information on the different types of protons in the molecule. For this compound, distinct signals would be expected for:

The terminal methyl group (CH₃) of the hexadecyl chain, appearing as a triplet around 0.9 ppm.

The numerous methylene groups ((CH₂)₁₄) of the alkyl chain, creating a large, broad multiplet around 1.2-1.4 ppm.

The methylene group adjacent to the sulfate (CH₂-O), shifted downfield to approximately 4.0 ppm due to the electron-withdrawing effect of the oxygen and sulfate.

The methylene groups of the triethanolamine cation, which would appear as two distinct triplets (for -N-CH₂- and -CH₂-OH) typically in the 2.5-4.0 ppm range. chemicalbook.com The signals for the protons on carbons adjacent to the nitrogen (-N-CH₂-) would be around 2.6-2.8 ppm, while those on carbons adjacent to the hydroxyl group (-CH₂-OH) would be further downfield, around 3.6-3.8 ppm. chemicalbook.com

¹³C NMR: A carbon NMR spectrum shows a peak for each chemically distinct carbon atom. This technique is used to confirm the carbon skeleton of the molecule. Expected signals would include the terminal methyl carbon, the repeating methylene carbons of the alkyl chain, the downfield-shifted carbon attached to the sulfate group, and the two distinct types of methylene carbons in the triethanolamine cation. bmrb.io

2D NMR: To provide unambiguous structural confirmation, two-dimensional NMR experiments are often performed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons), helping to map out the spin systems of the alkyl chain and the ethanolamine arms. encyclopedia.pub

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for definitive assignment of both ¹H and ¹³C signals. hyphadiscovery.comencyclopedia.pub

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity between different parts of the molecule.

Together, these NMR experiments provide a complete picture of the molecular structure, confirming the identity of both the anionic and cationic components and their covalent linkages. hyphadiscovery.com

Structural Unit¹H NMR (ppm)¹³C NMR (ppm)
Hexadecyl: -CH₃~0.9 (triplet)~14
Hexadecyl: -(CH₂)₁₄-~1.2-1.4 (multiplet)~22-32
Hexadecyl: -CH₂-O-SO₃⁻~4.0 (triplet)~68
Triethanolamine: N-(CH₂-)₃~2.6-2.8 (triplet)~58
Triethanolamine: (-CH₂-OH)₃~3.6-3.8 (triplet)~60

Surface and Interfacial Characterization Techniques

Tensiometric Methods for Precise Surface and Interfacial Tension Measurements

Tensiometric methods are fundamental for characterizing the surface activity of surfactants like this compound. These techniques measure surface tension (at a liquid-air interface) or interfacial tension (at a liquid-liquid interface), properties that surfactants are designed to modify. nanoscience.com Common methods include the Du Noüy ring, Wilhelmy plate, and pendant drop analysis. tegewa.de These methods rely on measuring the force exerted on a probe (a ring or plate) as it interacts with the liquid surface or analyzing the shape of a droplet suspended from a needle. tegewa.de

The primary application of tensiometry in surfactant science is to determine the Critical Micelle Concentration (CMC). The CMC is the specific concentration at which surfactant molecules begin to self-assemble into aggregates known as micelles. As the concentration of this compound in an aqueous solution increases from zero, the surface tension of the solution decreases significantly. erau.eduarxiv.org This occurs because the amphiphilic surfactant molecules preferentially adsorb at the air-water interface, reducing the cohesive energy between water molecules. Once the interface becomes saturated with surfactant monomers, any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant thereafter. erau.edu The point at which the surface tension plateaus is the CMC, a critical parameter that defines the efficiency of a surfactant. For instance, a triethanolamine derivative of sodium dodecyl sulfate has been shown to lower surface tension more effectively than its parent compound. researchgate.net

Interfacial tension measurements are equally important, particularly for applications involving two immiscible liquids, such as in emulsions. The presence of this compound at the interface between oil and water lowers the interfacial tension, facilitating the formation and stabilization of emulsions. Tensiometric measurements can quantify this reduction as a function of surfactant concentration. researchgate.net

Table 2: Surface Tension of an Aqueous Surfactant Solution at Varying Concentrations

Surfactant Concentration (mol/L)Surface Tension (mN/m)Remarks
0 (Pure Water)72.0Reference value at 25°C
1 x 10⁻⁵65.5Surface tension decreases as surfactant monomers populate the air-water interface.
1 x 10⁻⁴51.2
5 x 10⁻⁴38.9
8 x 10⁻⁴ (CMC)34.1Critical Micelle Concentration reached.
1 x 10⁻³34.0Surface tension remains constant above the CMC as micelles form in the bulk phase.
5 x 10⁻³33.9

This table illustrates the characteristic behavior of a surfactant solution, where surface tension decreases with concentration until the Critical Micelle Concentration (CMC) is reached.

Atomic Force Microscopy (AFM) for Characterizing Interfacial Topography and Aggregate Formation

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique capable of providing three-dimensional topographical information at the nanoscale. mdpi.commdpi.com This makes it an invaluable tool for visualizing the adsorption and self-assembly of surfactant molecules like this compound at interfaces. Unlike electron microscopy techniques, AFM can operate in liquid environments, allowing for the in-situ study of surfactant behavior on a solid substrate in its native aqueous medium. mdpi.com

When a surfactant solution is in contact with a solid surface, the molecules can adsorb and form various aggregate structures, such as hemimicelles or admicelles, depending on the surfactant concentration and the nature of the surface. researchgate.net AFM can directly image these structures, providing quantitative data on their size, shape, and distribution. For example, by scanning a sharp tip mounted on a cantilever across the surface, AFM can map out the topography of adsorbed this compound layers, from partial monolayers to more complex aggregates. nih.gov

The information gathered from AFM can elucidate the mechanisms of surface modification by the surfactant. It can reveal how the arrangement of molecules at the interface influences properties like wettability and friction. nih.gov Furthermore, AFM can be used to measure surface roughness, quantifying how the adsorption of surfactant aggregates alters the surface texture. nih.gov This level of detail is crucial for understanding the performance of surfactants in applications such as detergency, lubrication, and surface coating.

Table 3: Information Obtainable from AFM Analysis of Surfactant Layers

AFM MeasurementParameter QuantifiedSignificance for Surfactant Systems
Topography ImagingHeight, width, and shape of aggregatesDirect visualization of micelle/hemimicelle formation and structure at an interface.
Phase ImagingVariations in material properties (e.g., adhesion, viscoelasticity)Differentiates between surfactant-covered and bare substrate areas; provides insight into aggregate composition.
Roughness AnalysisAverage roughness (Ra), Root mean square roughness (Rq)Quantifies the change in surface texture upon surfactant adsorption. nih.gov
Force SpectroscopyAdhesion forces, layer thicknessMeasures interaction forces between the tip and the surfactant layer; can determine the thickness of adsorbed films.

Scanning Electron Microscopy-Energy Dispersive Spectroscopy (SEM-EDS) for Morphological and Elemental Analysis of Interfacial Systems

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive Spectroscopy (EDS) is a powerful combination for the micro-characterization of materials. semanticscholar.orgnanoscience.comrtilab.com SEM provides high-magnification images of a sample's surface morphology, while EDS allows for simultaneous elemental analysis of the area being imaged. wikipedia.org This dual capability is highly useful for studying systems involving this compound, particularly its interaction with solid surfaces or its structure in a dried state.

SEM utilizes a focused beam of electrons to scan the sample surface, generating signals that produce a detailed image of the topography and morphology. rtilab.com If a solution of this compound is applied to a substrate and the solvent is evaporated, SEM can be used to visualize the resulting crystalline or amorphous structures, aggregates, and films. This can reveal information about how the surfactant deposits and organizes on a surface.

Concurrently, the electron beam used in SEM excites atoms within the sample, causing them to emit characteristic X-rays. wikipedia.org The EDS detector measures the energy of these X-rays to identify the elements present and their relative abundance. maplaboratory.net For this compound (C₂₂H₄₇NO₇S), EDS analysis would be expected to detect peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), and Sulfur (S). This provides an unambiguous confirmation of the chemical's presence and can be used to create elemental maps showing the spatial distribution of the surfactant on a substrate. This is particularly useful for identifying contaminants or analyzing the uniformity of a surfactant coating. researchgate.net

Table 4: Expected Elemental Composition from EDS Analysis of this compound

ElementChemical SymbolAtomic NumberExpected PresencePrimary EDS Line
CarbonC6Yes
NitrogenN7Yes
OxygenO8Yes
SulfurS16Yes

Note: Hydrogen (H) is not detectable by standard EDS systems.

Computational and Theoretical Modeling Studies

Molecular Dynamics Simulations of Interfacial Phenomena

Molecular dynamics (MD) simulations are a cornerstone for studying the behavior of surfactant systems over time. By simulating the movement and interactions of individual molecules, MD can reveal complex processes such as self-assembly and interfacial dynamics.

MD simulations are instrumental in understanding how Triethanolamine (B1662121) hexadecyl sulfate (B86663) molecules arrange themselves at interfaces, such as the boundary between water and air or water and oil. Studies on long-chain alkyl sulfates, including those with C16 tails, show that these molecules spontaneously adsorb at the interface with their hydrophobic hexadecyl chains oriented away from the aqueous phase and the polar sulfate-triethanolamine headgroups remaining in the water.

With increasing concentration in an aqueous solution, these surfactant molecules begin to form aggregates. All-atom MD simulations on sodium alkyl sulfates with varying chain lengths (C8 to C16) have shown that the shape of these aggregates, or micelles, transitions from spherical to ellipsoidal or cylindrical as the hydrophobic tail lengthens. researchgate.net Therefore, Triethanolamine hexadecyl sulfate is expected to form non-spherical micelles. researchgate.net The bulky nature of the triethanolamine counter-ion, compared to a simple sodium ion, would further influence the geometry and packing of these micelles, a factor that can be precisely modeled through simulation. Long-range simulations of similar long-chain surfactants have detailed the mechanism of self-assembly, showing the transition from individual molecules to organized lamellar or gel phases under different conditions. acs.orgacs.org

A primary function of surfactants is to reduce the surface tension of water and the interfacial tension between immiscible liquids. MD simulations can quantify this property by calculating the pressure tensor across the simulation box containing the interface. For alkyl sulfate surfactants, an increase in the length of the alkyl chain generally enhances the stability of the foam film and the force required to rupture it. researchgate.net

Simulations provide detailed data on the properties of the interfacial film itself. This includes:

Film Thickness: The length of the C16 chain in this compound would contribute to a relatively thick interfacial film.

Molecular Ordering: The alignment and packing of surfactant molecules at the interface can be quantified. Studies on similar systems show that branched or bulkier molecules can pack differently than their linear isomers. researchgate.net

Distribution of Components: MD can map the density distribution of water, counter-ions (triethanolammonium), and the surfactant's head and tail groups perpendicular to the interface. acs.org This reveals the structure of the electrical double layer and the extent of water penetration into the interfacial region.

The table below summarizes the applications of various computational modeling techniques for studying this compound.

Computational MethodApplication for this compoundKey Insights
Molecular Dynamics (MD) Simulating behavior at interfaces (air-water, oil-water) and in bulk solution.Micelle shape and size, mechanism of self-assembly, interfacial tension reduction, properties of the adsorbed surfactant film (thickness, ordering).
Density Functional Theory (DFT) Analyzing electronic structure, reactivity, and non-covalent interactions.Charge distribution, molecular orbital energies (HOMO/LUMO), vibrational spectra for structural confirmation, reaction pathways for hydrolysis or degradation.
Structure-Activity Relationship (SAR) Correlating molecular structure with macroscopic properties.Predicting properties like Critical Micelle Concentration (CMC) and hydrophile-lipophile balance (HLB) based on molecular descriptors.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules with high accuracy. It is particularly useful for understanding the intrinsic properties of the surfactant ion pair.

DFT calculations have been successfully applied to the triethanolamine molecule itself, yielding vibrational frequencies that show excellent agreement with experimental FT-IR spectra. researchgate.net This validates the use of DFT for analyzing the structure of the headgroup. For this compound, DFT would be employed to model the non-covalent complex formed between the hexadecyl sulfate anion and the triethanolammonium (B1229115) cation.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the electron density distribution. The HOMO is typically localized on the anionic sulfate group, indicating its propensity to donate electrons, while the LUMO may be distributed across the cation. The energy gap between the HOMO and LUMO provides a measure of the chemical stability of the ion pair.

DFT is a powerful tool for predicting the feasibility and pathways of chemical reactions. For this compound, this could include modeling potential degradation mechanisms. One such pathway is the hydrolysis of the sulfate ester bond, which can occur under acidic conditions. DFT calculations can map the entire energy landscape of this reaction, identifying the transition state structures and calculating the activation energy required for the reaction to proceed. This provides critical information about the surfactant's stability in different chemical environments.

Structure-Activity Relationship (SAR) Studies through Computational Chemistry

Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR) studies use computational chemistry to build statistical models that correlate a molecule's structure with its macroscopic activities or properties. tandfonline.comresearchgate.net

For anionic surfactants, models have been developed that successfully predict the critical micelle concentration (cmc) based on a set of calculated molecular descriptors. tandfonline.com These descriptors often include:

Octanol/water partition coefficient (log P): A measure of hydrophobicity.

Molecular surface area: Related to the size and shape of the molecule.

By establishing a mathematical relationship between these descriptors and a property like the cmc for a series of known surfactants, the model can then be used to predict the cmc for new molecules like this compound. SAR studies clearly show that increasing the alkyl chain length has a profound effect on surfactant properties.

The following table illustrates the established structure-activity relationships for anionic alkyl sulfate surfactants, comparing the effects of a C12 (lauryl) chain with a C16 (hexadecyl) chain.

PropertyAlkyl Chain Length: C12 (Lauryl)Alkyl Chain Length: C16 (Hexadecyl)Scientific Rationale
Critical Micelle Concentration (CMC) HigherLowerA longer hydrophobic chain increases the energetic penalty of being in water, promoting micelle formation at a lower concentration. acs.org
Surface Activity GoodHigherThe greater hydrophobicity of the C16 chain leads to more efficient packing at interfaces and a greater reduction in surface tension. acs.org
Foaming High foam volumeLower foam volume but potentially richer textureWhile C12 homologues often produce the most abundant foam, longer chains can produce foams that are texturally different and may drain more slowly. researchgate.net
Aqueous Solubility (Krafft Point) Lower Krafft Point (more soluble at low temp)Higher Krafft Point (less soluble at low temp)The increased hydrophobicity from the longer C16 chain leads to stronger crystal lattice energy, requiring a higher temperature (the Krafft point) to achieve sufficient solubility for micellization. researchgate.net

Correlation of Molecular Structure with Interfacial and Performance Attributes

The fundamental structure consists of:

An Anionic Sulfate (-SO₄⁻) Headgroup: This is the polar, hydrophilic portion of the surfactant molecule. It is readily hydrated by water molecules, anchoring the surfactant in the aqueous phase and enabling its solubility.

The correlation between these structural elements and the surfactant's performance attributes is detailed below. Studies on analogous anionic surfactants, such as triethanolamine lauryl sulfate and other alkyl sulfates, provide insight into these relationships. bohrium.comifpenergiesnouvelles.fr Research comparing triethanolamine derivatives of alkyl sulfates to their sodium salts has shown that the triethanolamine variant can achieve a much lower surface tension, highlighting the significant role of the counterion in performance. epfl.ch

The length of the alkyl tail is a critical factor. As the alkyl chain length increases, as in the case of hexadecyl (C16) versus lauryl (C12) sulfates, the surfactant's properties are altered. Generally, a longer chain enhances the surfactant's effectiveness at lower concentrations. epfl.chacs.org Simulations and experimental data show that increasing the tail length makes surfactants more efficient at reducing interfacial tension at low concentrations. epfl.ch However, this can also lead to changes in other properties, such as foaming and wettability. For instance, studies on alpha olefin sulfonates showed that as the alkyl chain length increases, the critical micelle concentration (CMC) decreases, but foamability and foam stability also tend to decrease. bohrium.com

The following table summarizes the direct correlations between the molecular structure of this compound and its key performance attributes.

Structural ComponentAssociated AttributePerformance ImpactSupporting Rationale
Hexadecyl (C16) Hydrophobic TailAdsorption & Interfacial ActivityStrongly drives the molecule to interfaces (air/water, oil/water) to reduce system energy. This leads to a reduction in surface and interfacial tension.The long hydrocarbon chain avoids unfavorable contact with water by orienting itself away from the aqueous phase. bohrium.com
Hexadecyl (C16) Hydrophobic TailCritical Micelle Concentration (CMC)Lowers the CMC compared to shorter-chain (e.g., C12) analogs. bohrium.comIncreased hydrophobicity promotes aggregation (micellization) at lower concentrations. bohrium.com
Anionic Sulfate (-SO₄⁻) HeadgroupHydrophilicity & SolubilityProvides water solubility, enabling the surfactant to function in aqueous systems. It creates a strong anchor in the water phase at interfaces.The charged sulfate group is strongly solvated by polar water molecules. epfl.ch
Triethanolamine CounterionSolubility & PackingEnhances water solubility and its bulky nature prevents tight packing of surfactant molecules at the interface. ifpenergiesnouvelles.frThe three hydroxyl groups on the counterion contribute to its hydrophilicity. Its large size creates steric hindrance. ifpenergiesnouvelles.fr
Triethanolamine CounterionInterfacial Tension ReductionContributes to a lower achievable surface tension compared to surfactants with simpler counterions like Na⁺. epfl.chThe combination of steric effects and hydrophilicity alters the interfacial layer, leading to more efficient disruption of surface forces. epfl.ch

Predictive Modeling of this compound Behavior in Complex Chemical Systems

Computational and theoretical modeling, particularly molecular dynamics (MD) simulations, provides a powerful tool for predicting the behavior of this compound in complex chemical environments. bohrium.com These simulation techniques offer molecular-level insights that are often difficult to obtain through experimental methods alone, allowing for the prediction of macroscopic properties and the optimization of formulations. nih.govresearchgate.net

Molecular dynamics simulations can model the trajectory and interactions of individual atoms and molecules over time. bohrium.com To study this compound, a computational model is constructed where the molecule is represented either in full atomistic detail or through a "coarse-grained" approach, where groups of atoms are combined into single beads to allow for longer simulation times and larger system sizes. researchgate.net Force fields, which are sets of parameters describing the potential energy of the system, are defined to govern the interactions between the surfactant molecules and their surroundings (e.g., water, oil, polymers, mineral surfaces). icmp.lviv.ua

Through these simulations, it is possible to predict a wide range of behaviors and properties:

Interfacial Properties: MD simulations can directly calculate the interfacial tension (IFT) between phases, a key indicator of surfactant efficiency. nih.govresearchgate.net They can reveal how the surfactant molecules orient themselves at an oil-water interface, the thickness of the interfacial film, and the density profiles of different components across the interface. nih.gov

Aggregation Behavior: The simulations can predict the thermodynamic feasibility of micelle formation and calculate the critical micelle concentration (CMC). rsc.org They can also determine the likely shape and size of the micelles formed in solution. arxiv.org

Interactions in Complex Fluids: The behavior of this compound in multicomponent systems, such as those used in enhanced oil recovery (EOR), can be effectively modeled. researchgate.net For example, simulations can predict how the surfactant interacts with polymers and alkaline agents in an ASP (Alkaline-Surfactant-Polymer) flood, influencing viscosity and displacement efficiency. researchgate.net They can also model competitive adsorption between surfactants and other components, like nanoparticles, at an interface. elsevierpure.com

Dynamic Properties: Dynamic processes such as the rate of surfactant diffusion to an interface and the movement of molecules within a micelle can be calculated. nih.govarxiv.org These dynamic properties are crucial for understanding foam stability and emulsification kinetics.

The following table outlines the application of predictive modeling to understand the behavior of this compound.

Modeling TechniqueSystem InputsPredicted Behavior / PropertyRelevance
Molecular Dynamics (MD)Atomistic or coarse-grained model of the surfactant, water, and oil molecules; Force field parameters.Interfacial Tension (IFT), interfacial film thickness, molecular orientation at the interface. nih.govnih.govPredicts the fundamental ability of the surfactant to reduce oil-water tension, which is critical for detergency and EOR.
MD / Monte Carlo (MC)Surfactant and solvent models; System temperature and pressure.Critical Micelle Concentration (CMC), Gibbs free energy of micellization, micelle shape and size. researchgate.netrsc.orgDetermines the concentration at which the surfactant becomes most effective and its aggregation characteristics in solution.
MD / Dissipative Particle Dynamics (DPD)Models of surfactant, polymers, salts, and hydrocarbons.Surfactant-polymer interactions, viscosity of the mixed solution, stability of emulsions/foams. researchgate.netresearchgate.netOptimizes complex formulations for specific applications like chemical EOR by predicting synergistic or antagonistic effects.
Molecular Dynamics (MD)Surfactant model and a model of a solid surface (e.g., silica (B1680970), calcite).Adsorption energy, adsorbed layer structure, wettability alteration. icmp.lviv.uaPredicts how the surfactant will interact with solid surfaces, which is important for applications in detergency, mineral flotation, and reservoir rock interaction.

Applications in Chemical Engineering and Materials Science: Mechanistic Insights

Role in Enhanced Oil Recovery (EOR) Formulations and Mechanisms

Enhanced Oil Recovery (EOR) techniques are critical for maximizing hydrocarbon extraction from mature reservoirs. Chemical EOR (cEOR), particularly Alkali-Surfactant-Polymer (ASP) flooding, represents a sophisticated approach to mobilizing residual oil trapped by capillary forces. Triethanolamine (B1662121) hexadecyl sulfate (B86663) and similar long-chain alkyl triethanolamine sulfates are valuable components in such formulations.

ASP flooding is a synergistic chemical EOR method that involves the injection of a slug containing an alkali, a surfactant, and a polymer. slb.comakleg.gov The primary role of the surfactant in this system is to drastically reduce the interfacial tension (IFT) between the trapped oil and the injection fluid (water), thereby overcoming the capillary forces that immobilize the oil.

Research on a closely related compound, a triethanolamine derivative of sodium dodecyl sulfate, has demonstrated the effectiveness of such structures in reducing IFT. The presence of the triethanolamine group, with its three hydroxyl (-OH) groups, increases the polarity of the head group compared to a simple sodium counter-ion. slb.com This enhanced polarity contributes to a more significant reduction in surface tension and, consequently, IFT at the oil-water interface. slb.comakleg.gov The long hexadecyl chain of Triethanolamine hexadecyl sulfate provides the necessary hydrophobicity to interact effectively with the hydrocarbon phase of the crude oil.

The optimization of ASP systems involves tailoring the surfactant concentration to achieve ultra-low IFT, typically in the range of 10⁻³ mN/m. google.com Studies have shown that triethanolamine derivatives of alkyl sulfates can achieve lower surface tensions at lower concentrations compared to their sodium counterparts. slb.com This efficiency is crucial for the economic viability of ASP projects. The alkali in the ASP slug reacts with acidic components in the crude oil to generate in-situ soaps, which act as an additional surfactant, further reducing IFT. slb.comnmt.edu The polymer is included to increase the viscosity of the injection fluid, improving the mobility ratio and ensuring a more stable displacement of the oil. put.ac.ir

Table 1: Comparative Interfacial Tension of Different Surfactant Systems

Surfactant SystemConcentrationInterfacial Tension (mN/m)
Water/Crude Oil-~20-30
0.1% Sodium Dodecyl Sulfate (SDS) in ASP slug0.1%Significantly Reduced
0.0156% Triethanolamine Derivative of SDS in ASP slug0.0156%Lower than 0.1% SDS
0.0078% Triethanolamine Derivative of SDS in ASP slug0.0078%Lower than 0.1% SDS

This table is illustrative and based on findings from research on a triethanolamine derivative of sodium dodecyl sulfate, indicating the potential for lower concentration effectiveness of such compounds. slb.com

Wettability, the preference of a solid surface to be in contact with one fluid over another, is a critical factor in oil recovery. researchgate.net In many reservoirs, the rock surface is oil-wet, which hinders the displacement of oil by water. Surfactants can alter the wettability of the reservoir rock from oil-wet to water-wet, a process that significantly improves oil recovery. researchgate.netmdpi.com

The mechanism of wettability alteration by surfactants like this compound involves the adsorption of surfactant molecules onto the rock surface. The hydrophobic hexadecyl tail of the surfactant adsorbs onto the oil-wet surface, which is coated with a layer of crude oil components. This leaves the hydrophilic sulfate and triethanolamine head groups oriented towards the aqueous phase. This reorientation of surface chemistry effectively renders the rock surface more water-wet.

This change in wettability reduces the adhesion of oil to the rock pores and allows the injection fluid to more effectively sweep the oil from the reservoir. The bulky and highly polar triethanolamine head group can play a significant role in this process by creating a strong hydration layer at the rock surface, further promoting water-wet conditions.

Contribution to Polymer Processing and Formulation Chemistry

The unique chemical structure of this compound suggests its potential for use in polymer science, drawing on the functionalities of both the triethanolamine and the alkyl sulfate components.

Triethanolamine lauryl sulfate, a related compound, is known to function as a rheology modifier, thickening agent, and dispersive agent in water-based coatings and acrylic systems. psgraw.com By extension, this compound can be expected to perform similar roles. As an additive, it can influence the flow properties of polymer melts or solutions, aid in the uniform dispersion of pigments or fillers, and act as a wetting agent in various polymer systems. psgraw.com

Triethanolamine (TEA) is known to act as a cross-linking agent in certain polymer systems, particularly in the formation of polyurethane foams and epoxy resins. shreechem.inwikipedia.org The tertiary amine group and the hydroxyl groups of TEA can react with functional groups in polymer chains, such as isocyanates, to form covalent bonds and create a three-dimensional network structure. shreechem.in This cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of the polymer. shreechem.in

While direct research on the role of this compound in polymerization and cross-linking is limited, its constituent triethanolamine part suggests a potential to influence these processes. It could act as a reactive surfactant, participating in the polymerization reaction while simultaneously providing emulsification. The long hexadecyl sulfate chain would likely orient at the interface of polymer particles or within the polymer matrix, potentially influencing the morphology and properties of the final material. In some contexts, alkyl sulfates have been mentioned as potential crosslinking agents in polymers. industrialchemicals.gov.au

Advanced Chemical Process Development

While specific applications of this compound in advanced chemical process development are not widely documented, its properties as a reactive surfactant suggest potential utility in processes that benefit from in-situ modification of interfacial properties.

Process intensification is a key area in modern chemical engineering that aims to develop smaller, more efficient, and more sustainable chemical processes. researchgate.net Reactive separations, where reaction and separation occur in the same unit, are a prime example of process intensification.

A molecule like this compound could potentially be employed in such systems. For instance, in emulsion polymerization, a reactive surfactant could be incorporated into the polymer backbone, leading to self-stabilized polymer latexes. This would eliminate the need for post-polymerization surfactant removal, simplifying the process and reducing waste.

Furthermore, in multiphase catalytic reactions, controlling the interface between immiscible liquid phases is crucial for reaction rates and selectivity. A surfactant like this compound could be used to create microemulsions, increasing the interfacial area and enhancing mass transfer between reactants. If the triethanolamine moiety can also participate in or catalyze the reaction, it would add another layer of process intensification. However, it is important to note that these are potential applications based on the chemical nature of the compound, and further research is needed to validate these concepts.

Lack of Specific Research Data on this compound in Catalysis and Supramolecular Formulations

Extensive research has been conducted to gather information regarding the specific applications of the chemical compound "this compound" in the fields of chemical engineering and materials science, with a focus on its role as a catalyst and its use in designing novel formulations based on supramolecular interactions. Despite a thorough search of scientific literature and chemical databases, no specific data or research articles were found that detail the mechanistic insights of this compound in these precise applications.

The scientific community has explored the broader concepts of micellar catalysis, where surfactants create nanoreactors in aqueous solutions to facilitate organic reactions. whiterose.ac.ukacsgcipr.orgnih.gov Surfactants, which are molecules with a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail, can self-assemble into spherical structures called micelles. nih.govrsc.org These micelles can encapsulate non-polar reactants, increasing their local concentration and enhancing reaction rates in an aqueous medium. nih.govokayama-u.ac.jp

Similarly, the field of supramolecular chemistry often utilizes amphiphilic molecules to create complex, self-assembled structures like gels and other functional materials. whiterose.ac.ukacs.orgchalmers.se These assemblies are held together by non-covalent interactions and have applications in various technological fields.

However, the available research predominantly focuses on more common surfactants, such as sodium dodecyl sulfate (SDS) or cetyltrimethylammonium bromide (CTAB), or on "designer" surfactants specifically developed for these purposes. acsgcipr.orgnih.gov While studies exist on surfactants containing a triethanolamine-based head group or those with a hexadecyl (C16) hydrocarbon tail, the specific combination of This compound is not documented in the context of the requested applications. There is literature on the catalytic activity of the triethanolamine molecule itself in certain organic reactions, but this does not extend to the specific surfactant salt requested. nih.gov

Due to the absence of specific, scientifically verifiable information on this compound for the outlined topics, it is not possible to provide a detailed and accurate article as requested. The generation of content would require speculation or extrapolation from unrelated compounds, which would compromise the scientific accuracy and integrity of the information provided.

Future Research Directions and Emerging Paradigms

Development of Next-Generation Analytical Techniques for In-Situ Characterization

A deeper understanding of the behavior of triethanolamine (B1662121) hexadecyl sulfate (B86663) in complex systems requires the development and application of advanced analytical techniques capable of in-situ characterization. The self-assembly of surfactants into micelles and other aggregates is a key determinant of their functionality, influencing properties from detergency to emulsification. fiveable.me Traditional methods for determining critical micelle concentration (CMC) include tensiometry, conductivity, and fluorescence spectroscopy. nih.govacs.org However, future research will focus on techniques that provide real-time, dynamic information within the application matrix.

Next-generation approaches will likely involve the refinement of scattering techniques, such as dynamic light scattering (DLS), to probe micelle size, structure, and dynamics under process conditions. fiveable.me The goal is to move beyond static measurements in ideal solutions to characterizing surfactant behavior in complex formulations and at interfaces. fiveable.meresearchgate.net Developing these advanced methods is crucial for optimizing formulations and predicting performance in real-world applications. fiveable.me

Table 1: Comparison of Traditional and Emerging Analytical Techniques for Surfactant Characterization

Technique Information Provided Limitations of Traditional Approach Next-Generation Advancements
Tensiometry Critical Micelle Concentration (CMC), surface tension Primarily for equilibrium conditions in simple systems Dynamic tensiometry for studying interfacial phenomena in real-time
Conductivity CMC for ionic surfactants Not applicable to non-ionic surfactants, limited by matrix effects High-frequency conductimetry for probing micellar kinetics
Fluorescence Spectroscopy CMC, micelle polarity, aggregation number Requires fluorescent probes which may perturb the system Development of intrinsic fluorescence methods and advanced probe design
Light Scattering (e.g., DLS) Micelle size and size distribution Can be challenging in concentrated or opaque systems Coupling with microscopy and rheology for in-situ structural analysis

| High-Resolution Ultrasound Spectroscopy | CMC, micellar packing and hydration | Effective primarily for ionic surfactants with higher CMC values | Enhanced sensitivity and application to a broader range of surfactant systems |

Advanced Computational Approaches for Multiscale Modeling of Surfactant Systems

Computational modeling is an indispensable tool for accelerating the design and optimization of surfactant-based formulations. Multiscale modeling, in particular, offers a powerful approach to understanding the complex behaviors of surfactants like triethanolamine hexadecyl sulfate, from the molecular to the macroscopic level. acs.orgsiam.org This hierarchical approach bridges different scales of time and length, providing insights that are often inaccessible through experiments alone. frontiersin.org

Future research will leverage a combination of computational techniques:

Quantum Mechanics (QM): First-principles density functional theory (DFT) calculations can be used to accurately parameterize force fields for molecular simulations and to understand electronic-level interactions. acs.org

All-Atom Molecular Dynamics (MD): MD simulations provide detailed information on the structure, dynamics, and self-assembly of surfactant molecules, including the formation of micelles and their interaction with other components in a formulation. researchgate.netacs.orgfrontiersin.org

Coarse-Grained (CG) Modeling: CG methods, such as dissipative particle dynamics (DPD), allow for the simulation of larger systems and longer timescales than are feasible with all-atom MD. acs.orgfrontiersin.org This is particularly useful for studying phenomena like the formation of complex micellar structures (e.g., wormlike micelles) and their rheological consequences. frontiersin.orgclausiuspress.com

These advanced modeling techniques can be used to predict how changes in surfactant structure, concentration, and formulation components will affect performance, thereby guiding the rational design of new and improved products. siemens.com

Table 2: Multiscale Modeling Techniques for Surfactant Systems

Modeling Level Technique Key Insights Typical Application for this compound
Electronic Scale Density Functional Theory (DFT) Accurate electronic structure, charge distribution, reactivity Parameterization of force fields, understanding headgroup interactions
Atomistic Scale Molecular Dynamics (MD) Micelle formation, surfactant packing, interfacial behavior Simulating the initial stages of self-assembly, interaction with surfaces

| Mesoscale | Coarse-Grained MD (CG-MD), Dissipative Particle Dynamics (DPD) | Large-scale aggregation, phase behavior, rheological properties | Modeling the formation of complex phases and predicting formulation viscosity |

Exploration of Novel Reaction Pathways and Catalytic Applications in Sustainable Chemistry

The synthesis of this compound traditionally relies on conventional chemical routes. However, the principles of green and sustainable chemistry are driving research toward more environmentally benign alternatives. nih.gov Future investigations will focus on novel reaction pathways that minimize waste, reduce energy consumption, and utilize renewable resources. researchgate.net

Key areas of exploration include:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and efficiency under mild reaction conditions, reducing the need for harsh chemicals and high temperatures. Research could explore enzymatic routes for the sulfation of the fatty alcohol precursor or for the synthesis of the entire molecule.

Renewable Feedstocks: The hexadecyl (cetyl) portion of the molecule is typically derived from palm oil. diplomatacomercial.com Research into alternative, more sustainable bio-based sources for the hydrophobic tail is a critical area of sustainable chemistry. acs.org This aligns with the broader industry trend of moving away from petroleum-based and controversially sourced raw materials. nih.govacs.org

Catalytic Innovations: The development of novel heterogeneous catalysts could streamline the synthesis process, allowing for easier separation and reuse of the catalyst, thereby minimizing waste. researchgate.net Nanocatalysts, for example, offer high surface area and reactivity and are being explored for a variety of sustainable chemical processes, including selective oxidations and reductions that could be relevant to surfactant synthesis. ajgreenchem.com

Integration of this compound Research with Circular Economy Principles

The transition from a linear "take-make-dispose" model to a circular economy is a strategic imperative for the chemical industry. fepbl.com Research on this compound can be integrated with circular economy principles at multiple stages of its life cycle.

Core principles for integration include:

Designing for Biodegradability: Ensuring that the surfactant is readily biodegradable is crucial for its environmental fate after use. cesio.eu Future research can focus on molecular design modifications that enhance biodegradability without compromising performance. European Union regulations, for instance, already mandate that surfactants used in detergents must be readily biodegradable. cesio.eu

Utilization of Waste Streams: A key tenet of the circular economy is the valorization of waste. mdpi.com Research can explore the use of agricultural or food industry waste streams as sources for the renewable feedstocks needed for surfactant production. europeandissemination.eufrontiersin.org This approach reduces reliance on virgin materials and contributes to a more resource-efficient system. arkema.com

Enabling Circularity in Downstream Applications: Surfactants themselves are enablers of circularity in other industries. arkema.com For example, this compound can be used in formulations for recycling processes, such as in the de-inking of paper or the cleaning of recycled plastics, thereby facilitating the recovery and reuse of materials. cesio.eu

By embedding circular economy principles into the research and development of this compound, its role as a high-performance chemical can be reconciled with the need for a more sustainable and regenerative economic model. fepbl.comresearchgate.net

Q & A

Q. What is the molecular structure of triethanolamine hexadecyl sulfate, and how does its amphiphilic nature influence its surfactant properties?

this compound consists of a hexadecyl (C16) hydrophobic chain linked to a sulfate group, neutralized by triethanolamine (TEA). The hydrophilic head (sulfate-TEA complex) and hydrophobic tail enable micelle formation in aqueous solutions, reducing surface tension. The triethanolamine counterion enhances solubility compared to sodium-based surfactants, making it suitable for pH-sensitive formulations. Structural analysis via NMR and FTIR confirms the esterification of hexadecanol with sulfuric acid, followed by neutralization with TEA .

Q. What are standard methods for synthesizing and purifying this compound in laboratory settings?

Synthesis involves sulfation of hexadecanol using sulfuric acid or chlorosulfonic acid, followed by neutralization with triethanolamine. Critical parameters include temperature control (<40°C to prevent hydrolysis) and stoichiometric ratios (1:1 TEA to sulfate). Purification typically involves solvent extraction (e.g., ethyl acetate) to remove unreacted alcohols and recrystallization from ethanol-water mixtures. Purity is verified via HPLC (>98%) and titration for residual sulfate .

Q. How can researchers characterize the critical micelle concentration (CMC) and aggregation behavior of this compound?

CMC is determined using surface tension measurements (Du Noüy ring method) or conductivity titrations. Aggregation behavior is studied via dynamic light scattering (DLS) for micelle size and small-angle neutron scattering (SANS) for morphology. Polar surface area (PSA) calculations (~120 Ų) and Krafft temperature analysis (<0°C) confirm its stability in cold aqueous systems .

Q. What safety protocols are recommended for handling this compound in laboratory experiments?

Due to its mild alkalinity (pH 9–11), use gloves and eye protection to avoid irritation. Work under fume hoods to minimize inhalation of aerosols. Decomposition products (e.g., nitrogen oxides, CO) require monitoring during high-temperature applications. Storage should be in airtight containers away from nitrosating agents to prevent nitrosamine formation .

Advanced Research Questions

Q. How do intermolecular interactions between this compound and ionic liquids affect micellar thermodynamics?

Studies on similar surfactants (e.g., sodium hexadecyl sulfate) with imidazolium-based ionic liquids (ILs) reveal that IL alkyl chain length modulates micelle stability. For this compound, ILs like [C₆mim][Br] may reduce CMC by 30–40% via hydrophobic interactions. Thermodynamic parameters (ΔG°mic, ΔH°mic) are derived from isothermal titration calorimetry (ITC), showing entropy-driven micellization in IL-aqueous mixtures .

Q. What experimental designs resolve contradictions in reported CMC values for this compound across studies?

Discrepancies arise from impurities (e.g., residual alcohols), measurement techniques (tensiometry vs. conductivity), and ionic strength variations. A robust protocol includes:

  • Purifying surfactant via column chromatography.
  • Standardizing buffer conditions (e.g., 0.1 M NaCl).
  • Cross-validating CMC using fluorescence spectroscopy (pyrene polarity index) .

Q. How does this compound interact with cement admixtures to influence compressive strength?

In cement systems, TEA-based surfactants act as grinding aids and set retarders. Synergistic effects with calcium formate enhance early strength (1–7 days) by 15–20%, but antagonism with sodium sulfate reduces 28-day strength by 10%. Response surface methodology (RSM) optimizes admixture ratios, with triethanolamine dosage ≤0.013% to avoid over-retardation .

Q. What advanced analytical techniques quantify trace nitrosamines in this compound formulations?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a limit of detection (LOD) of 5 µg/kg identifies N-nitrosodiethanolamine (NDELA). Sample preparation involves solid-phase extraction (SPE) using C18 cartridges. Compliance with EU regulations (≤50 µg/kg nitrosamines) requires batch testing under acidic conditions to simulate storage stability .

Q. How can computational modeling predict the environmental fate of this compound in aquatic systems?

Molecular dynamics (MD) simulations assess biodegradation pathways, showing hydrolysis of the sulfate ester bond as rate-limiting. Quantitative structure-activity relationship (QSAR) models estimate an LC50 of 2.5 mg/L for Daphnia magna, aligning with experimental ecotoxicity data. Persistence is evaluated via OECD 301F biodegradation tests (>60% degradation in 28 days) .

Q. What strategies mitigate interfacial incompatibility when formulating this compound with cationic polymers?

Charge neutralization can precipitate complexes. Strategies include:

  • Adjusting pH to 6–7 to reduce TEA ionization.
  • Incorporating nonionic co-surfactants (e.g., polysorbate 80) at 1:5 molar ratios.
  • Zeta potential measurements guide optimal formulation stability, targeting |ζ| >30 mV .

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